PF-03716556 Exhibits 3-Fold Superior Inhibitory Potency on Gastric H+/K+-ATPase Versus the Marketed P-CAB Revaprazan
In a head-to-head in vitro comparison using an ion-tight assay on porcine gastric H+/K+-ATPase, the compound PF-03716556, which incorporates the (R)-5-methylchroman-4-amine moiety, demonstrated exactly 3-fold greater inhibitory activity than revaprazan (5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine), the only acid pump antagonist marketed at the time [1].
| Evidence Dimension | Inhibitory activity on gastric H+/K+-ATPase |
|---|---|
| Target Compound Data | PF-03716556 (incorporating (R)-5-methylchroman-4-amine) activity defined as 3-fold greater than revaprazan |
| Comparator Or Baseline | Revaprazan (marketed P-CAB) activity set as baseline reference |
| Quantified Difference | 3-fold greater inhibitory activity for PF-03716556 |
| Conditions | Ion-tight assay on porcine gastric H+/K+-ATPase |
Why This Matters
This quantifiable potency advantage directly validates the selection of the (R)-5-methylchroman-4-amine scaffold for designing next-generation acid suppressants that overcome the efficacy limitations of first-generation P-CABs.
- [1] Mori, H., et al., 2009. JPET 328(2), pp.671-679. View Source
